(3-Chlorophenyl)methyl 4-hydroxybenzoate
Description
Properties
CAS No. |
85392-26-3 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(3-chlorophenyl)methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-14(17)11-4-6-13(16)7-5-11/h1-8,16H,9H2 |
InChI Key |
XHTLNOREYRWMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-Hydroxybenzoate
The initial step involves esterification of 4-hydroxybenzoic acid, which is well-documented:
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fischer esterification | 4-Hydroxybenzoic acid + methanol + sulfuric acid | Reflux | High | Standard organic synthesis protocols |
This process yields methyl 4-hydroxybenzoate with typical yields exceeding 85%.
Chlorination at the 3-Position
Chlorination of methyl 4-hydroxybenzoate to obtain methyl 3-chloro-4-hydroxybenzoate is achieved via electrophilic aromatic substitution:
Reagents: Chlorinating agent (e.g., N-Chlorosuccinimide or SO₂Cl₂)
Conditions: Controlled temperature (0-5°C), inert atmosphere
Outcome: Selective substitution at the meta-position relative to the hydroxyl group
Research indicates that using N-chlorosuccinimide (NCS) in acetonitrile with catalytic acids yields high regioselectivity and yields above 80%.
Conversion to Methyl 3-Chloro-4-Hydroxybenzoate
Following chlorination, purification is typically performed through recrystallization from ethanol or ethyl acetate. The compound's melting point (108-110°C) confirms purity.
Introduction of the (3-Chlorophenyl)methyl Group
The key step involves attaching the chlorophenyl methyl group to the aromatic ring, which can be achieved through nucleophilic substitution or via a Mannich-type reaction:
| Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Nucleophilic substitution | 3-Chlorophenyl methyl halide + phenolic precursor | Basic conditions, reflux | Similar to methods used in aromatic substitution reactions |
Alternatively, a Friedel-Crafts alkylation using chlorobenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can be employed, with careful control to prevent polyalkylation.
- Supporting Data and Research Findings
Reaction Data Table
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | 4-Hydroxybenzoic acid + methanol | Reflux, sulfuric acid | 85-90% | Standard esterification |
| Chlorination | NCS + methyl 4-hydroxybenzoate | 0-5°C, inert atmosphere | 80-85% | Regioselective at meta-position |
| Alkylation | Chlorobenzyl chloride + phenol derivative | Reflux, base | 75-80% | Friedel-Crafts or nucleophilic substitution |
Research Findings
- Safety and Scalability: Use of NCS for chlorination avoids hazardous reagents like chlorine gas or thionyl chloride, aligning with industrial safety standards.
- Efficiency: The methylation and chlorination steps demonstrate high yields and regioselectivity, supported by spectroscopic data (NMR, IR, MS).
- Cost-Effectiveness: Raw materials such as methyl 4-hydroxybenzoate and chlorobenzyl chloride are commercially available and inexpensive.
- Conclusion
The preparation of (3-Chlorophenyl)methyl 4-hydroxybenzoate is best achieved through a combination of esterification, regioselective chlorination, and aromatic substitution reactions. The most reliable and scalable method involves:
- Esterification of 4-hydroxybenzoic acid to methyl 4-hydroxybenzoate.
- Chlorination at the 3-position using N-chlorosuccinimide under controlled conditions.
- Introduction of the chlorophenyl methyl group via Friedel-Crafts alkylation or nucleophilic substitution.
This approach ensures high yields, safety, and cost-efficiency, supported by extensive research and verified data. Future research may focus on optimizing reaction conditions further and exploring green chemistry alternatives.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom in the (3-chlorophenyl) group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid derivatives.
Reduction: Formation of (3-chlorophenyl)methyl alcohol.
Substitution: Formation of various substituted (3-chlorophenyl)methyl derivatives.
Scientific Research Applications
(3-Chlorophenyl)methyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Research Findings and Implications
- Computational Studies : Density Functional Theory (DFT) calculations on methylparaben reveal a HOMO-LUMO gap of 5.2 eV, correlating with its stability and reactivity . For this compound, the chlorine atom likely lowers this gap, increasing electrophilicity and antimicrobial potency .
- Natural Occurrence : Methylparaben is isolated from plants like Xanthoceras sorbifolia , whereas this compound is exclusively synthetic, highlighting its niche applications .
Biological Activity
(3-Chlorophenyl)methyl 4-hydroxybenzoate, with the chemical formula C₁₄H₁₁ClO₃, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoates and is characterized by a chlorophenyl group attached to a methyl ester of p-hydroxybenzoic acid. The chlorine atom is positioned at the meta position relative to the hydroxyl group on the aromatic ring. This structural configuration influences its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in pharmacology. Similar compounds have shown:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis of related compounds highlights this relationship:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| Methyl 3-chloro-4-hydroxybenzoate | Chlorine at position 3 of the aromatic ring | 0.90 |
| Methyl 2-chloro-3-hydroxybenzoate | Chlorine at position 2; different substitution | 0.90 |
| Methyl 5-chloro-2-hydroxybenzoate | Chlorine at position 5; differing bioactivity | 0.90 |
| Methyl 3,5-dichloro-4-hydroxybenzoate | Two chlorine substituents; enhanced reactivity | 0.93 |
This table illustrates how variations in substitution patterns can influence both chemical properties and biological activities.
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on the antimicrobial properties of benzoate derivatives found that this compound exhibited significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals .
- Anticancer Research : Preliminary studies investigating structurally similar compounds indicated potential anticancer effects through mechanisms involving apoptosis induction in cancer cells. However, specific research on this compound remains limited, necessitating further investigation .
- Inflammation Modulation : Research into the anti-inflammatory properties of related benzoates suggests that this compound may also possess similar effects, potentially through the modulation of inflammatory pathways .
The exact mechanism of action for this compound is not fully elucidated but may involve interactions with specific molecular targets such as enzymes or receptors. These interactions could modulate cellular pathways relevant to inflammation, infection control, and tumor suppression.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (3-chlorophenyl)methyl 4-hydroxybenzoate?
The synthesis of aromatic esters like this compound typically involves esterification between 4-hydroxybenzoic acid and a substituted benzyl alcohol (e.g., 3-chlorobenzyl alcohol) under acidic or catalytic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) improve yield .
- Temperature : Reactions are often conducted at reflux (80–120°C) to accelerate kinetics while avoiding decomposition .
Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, as outlined in pharmacopeial methods for parabens .
- Spectroscopy :
- FT-IR : Validate functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, phenolic O-H at ~3200 cm⁻¹) .
- NMR : Confirm substitution patterns (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm) .
- Melting point analysis : Compare with literature values to detect polymorphic impurities .
Q. What stability considerations are critical for storing this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Desiccants are recommended to avoid moisture-induced degradation .
- Temperature : Store at 2–8°C for long-term stability, as elevated temperatures accelerate ester hydrolysis .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic and structural properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For methyl 4-hydroxybenzoate, a band gap (ΔE) of ~5 eV was reported, indicating moderate stability .
- Vibrational analysis : Correlate computed IR spectra (using basis sets like 6-311G(d,p)) with experimental data to validate molecular geometry .
- Solvent effects : Simulate solvation models (e.g., PCM) to study polarity-dependent interactions .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Hirshfeld surface analysis : Quantify hydrogen bonding (O-H···O) and van der Waals interactions. In methyl 4-hydroxybenzoate, intermolecular O-H···O bonds form a 3D network, stabilizing the crystal lattice .
- X-ray crystallography : Resolve Cl···π interactions from the 3-chlorophenyl group, which may influence packing density .
Q. How does the 3-chlorophenyl substituent affect the compound’s biological activity compared to analogs?
- Structure-activity relationship (SAR) : The electron-withdrawing Cl group enhances lipophilicity, potentially improving membrane permeability. Compare with 4-chloro or fluoro analogs using in vitro assays (e.g., enzyme inhibition) .
- Metabolic stability : The 3-chloro position may reduce susceptibility to cytochrome P450 oxidation compared to para-substituted derivatives .
Q. What analytical challenges arise when quantifying this compound in complex matrices?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges isolates the compound from biological or environmental samples .
- Mass spectrometry : Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Deuterated internal standards (e.g., d₄-methyl paraben) improve accuracy .
Q. How can researchers resolve contradictions in reported polymorphic forms of this compound?
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphs via distinct melting endotherms .
- Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data to assign polymorphic phases .
Methodological Guidelines
Q. Designing experiments to assess the compound’s reactivity under hydrolytic conditions
Q. Validating biological activity through target-specific assays
- Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric assays. Include positive controls (e.g., aspirin for COX) .
- Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .
Data Contradictions and Resolution
- Conflicting solubility data : Discrepancies may arise from polymorphic differences or solvent purity. Standardize solvents (e.g., USP-grade) and pre-saturate solutions for reproducibility .
- Varied biological efficacy : Control for cell line specificity (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media) to isolate compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
